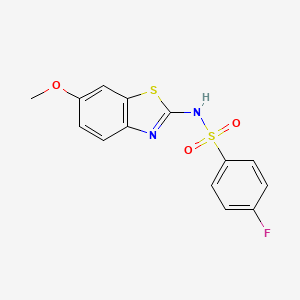

![molecular formula C16H22N6 B5577311 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the construction of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions and subsequent functionalization. Techniques such as palladium-catalyzed Suzuki coupling, N-methylation using sodium hexamethyl-disilazide, and reactions with different amines have been employed to introduce various substituents onto the pyrimidine ring, enhancing the compound's complexity and functionality (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including the presence of substituents, significantly influences their chemical behavior and interaction with biological targets. Crystallographic studies provide insight into the arrangement of atoms within these compounds, revealing details such as hydrogen bonding patterns and molecular conformations which are crucial for understanding their reactivity and potential applications (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, which alter their chemical properties. These reactions enable the introduction of diverse functional groups, expanding the utility of these compounds in synthesis and potential applications. The regioselectivity of these reactions is crucial for the successful synthesis of desired derivatives (Drev et al., 2014).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are essential for predicting the behavior of these compounds under different conditions and their suitability for specific applications. The impact of substituents on the physical properties is a key area of study (Repich et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[1,5-a]pyrimidine derivatives are influenced by their molecular structure and substituents. These compounds exhibit a range of reactivities towards different reagents, highlighting the importance of understanding these properties for their application in synthetic chemistry and potential therapeutic uses (Farghaly, 2008).

Applications De Recherche Scientifique

Synthesis and Characterization

One line of research involves the development of efficient synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest due to their potential pharmacological activities. For instance, Kaping et al. (2020) reported a one-pot, three-step regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines using ultrasound irradiation in aqueous media, highlighting the utility of ultrasound in enhancing reaction rates and yields (Kaping, S., Helissey, P., & Vishwakarma, J., 2020).

Antimicrobial and Antitumor Activities

Research by Riyadh (2011) focused on the synthesis of N-arylpyrazole-containing enaminones, which were then used to generate substituted pyridine derivatives. These compounds displayed significant antitumor and antimicrobial activities, indicating their potential in developing new therapeutic agents (Riyadh, S., 2011).

Heterocyclic Chemistry and Drug Development

Investigations into the chemical structure and potential biological activities of pyrazole derivatives are critical. Titi et al. (2020) conducted a study on the synthesis, characterization, and bioactivity of various pyrazole derivatives. Their research contributed to identifying antitumor, antifungal, and antibacterial pharmacophore sites, advancing the understanding of these compounds' roles in medicinal chemistry (Titi, A. et al., 2020).

Novel Compound Synthesis

Research on novel compound synthesis, such as the work by Abdelriheem et al. (2017), which explored the synthesis of pyrazolo[1,5-a]pyrimidines and related compounds, demonstrates the ongoing effort to expand the chemical space of potential therapeutic agents. This work underscores the versatility and pharmaceutical relevance of these heterocyclic frameworks (Abdelriheem, N. A., Zaki, Y. H., & Abdelhamid, A., 2017).

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities and potential applications in drug development. Given the broad range of activities exhibited by similar compounds , this compound could have potential uses in various fields of medicine.

Propriétés

IUPAC Name |

N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6/c1-10-7-15(22-16(18-10)11(2)12(3)19-22)20(5)9-14-8-17-21(6)13(14)4/h7-8H,9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKRHWRUCFTDSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N(C)CC3=C(N(N=C3)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5577236.png)

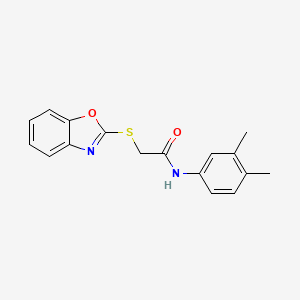

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5577251.png)

![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5577283.png)

![3-isopropyl-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5577294.png)

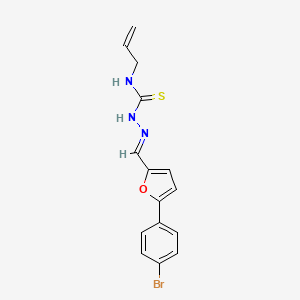

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)

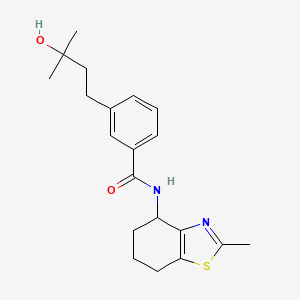

![3-cyclobutyl-5-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B5577313.png)